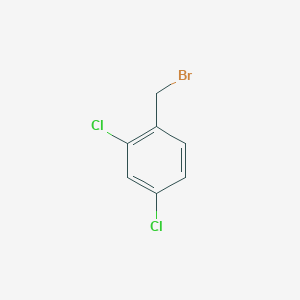

2,4-Dichlorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQSFFFIREZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450963 | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-99-6 | |

| Record name | 2,4-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzyl Bromide: Physicochemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl bromide is a halogenated aromatic compound with significant applications in organic synthesis as a reactive intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and potential interactions with cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow powder or lump. It possesses a characteristic aromatic odor. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| CAS Number | 20443-99-6 | [1] |

| Appearance | White to light yellow powder or lump | [2] |

| Physical State | Solid | [2] |

| IUPAC Name | 1-(bromomethyl)-2,4-dichlorobenzene | [1] |

| Synonyms | α-Bromo-2,4-dichlorotoluene, Benzene, 1-(bromomethyl)-2,4-dichloro- | [2] |

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the lability of the benzylic bromide. This makes it a versatile alkylating agent in organic synthesis.

Nucleophilic Substitution: The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. It readily participates in nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted benzyl derivatives.[2] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent: the bromination of 2,4-dichlorotoluene and the bromination of 2,4-dichlorobenzyl alcohol.

A common method for the synthesis of the analogous 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene involves free-radical chlorination.[3] A similar principle of free-radical bromination can be applied for the synthesis of this compound. A general procedure is outlined below.

Experimental Workflow: Synthesis from 2,4-Dichlorotoluene

Caption: Workflow for the synthesis of this compound from 2,4-dichlorotoluene.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorotoluene in a suitable non-polar solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux. The reaction is typically initiated and sustained by irradiation with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed sequentially with an aqueous solution of sodium bisulfite (to remove any remaining bromine) and brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization.

This compound can also be synthesized from 2,4-dichlorobenzyl alcohol. A general procedure is described in the literature.[4]

Experimental Workflow: Synthesis from 2,4-Dichlorobenzyl Alcohol

References

An In-depth Technical Guide to 2,4-Dichlorobenzyl Bromide (CAS No. 20443-99-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorobenzyl bromide, a versatile reagent in organic synthesis, with a particular focus on its applications in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS number 20443-99-6, is a halogenated aromatic compound. It presents as a white to light yellow solid or powder.[1] Its chemical structure features a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a bromomethyl group at position 1. This substitution pattern imparts a high degree of reactivity to the molecule, particularly at the benzylic position.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 20443-99-6 | [2][3][4] |

| Molecular Formula | C₇H₅BrCl₂ | [2][3][4] |

| Molecular Weight | 239.92 g/mol | [2][3][4] |

| Physical State | White to light yellow powder or lump | [1] |

| Melting Point | 32 °C | |

| Boiling Point | 260.852 °C at 760 mmHg | |

| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [1] |

| Purity (typical) | >98.0% (HPLC) | [1] |

Spectral Data:

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 135.2 |

| C2 | 134.6 |

| C3 | 132.0 |

| C4 | 129.6 |

| C5 | 127.5 |

| C6 | 43.6 (CH₂Cl) |

Note: This data is for the corresponding chloride and is provided for reference.

Reactivity and Synthetic Applications

The core utility of this compound in organic synthesis stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles.

This reactivity is central to its use as a building block for more complex molecules, particularly in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.

General Reactivity Profile

The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. This can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Application in Drug Development: Synthesis of Antimicrobial 1,2,4-Triazolium Derivatives

A significant application of this compound is in the synthesis of novel antimicrobial agents. Research has demonstrated that the incorporation of the 2,4-dichlorobenzyl moiety into a 1,2,4-triazolium scaffold can lead to compounds with potent antibacterial and antifungal activities.[5][6]

One such example is the synthesis of 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide, which has shown significant efficacy against a range of microbial strains.[5][6]

Experimental Protocols

1. Synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole

-

Materials: 1H-1,2,4-triazole, this compound, sodium hydroxide, ethanol, water.

-

Procedure:

-

Dissolve 1H-1,2,4-triazole and sodium hydroxide in a mixture of ethanol and water.

-

Add a solution of this compound in ethanol dropwise to the stirred triazole solution at room temperature.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole.

-

2. Quaternization to form 1-(2,4-Dichlorobenzyl)-4-alkyl-1H-1,2,4-triazolium Bromide

-

Materials: 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole, alkyl bromide (e.g., 1-bromododecane), acetonitrile.

-

Procedure:

-

Dissolve 1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole and the corresponding alkyl bromide in acetonitrile.

-

Reflux the reaction mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

3. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

General Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the synthesized triazolium salt in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without test compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

-

Mechanism of Action of Triazole Antifungal Agents

The antifungal activity of triazole derivatives is primarily attributed to their ability to disrupt the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, with demonstrated utility in the development of novel antimicrobial agents. Its ability to readily undergo nucleophilic substitution reactions makes it a versatile precursor for a wide range of complex molecules. The synthesis of 1,2,4-triazolium derivatives from this compound represents a promising avenue for the discovery of new drugs to combat microbial infections. Researchers and drug development professionals should consider the potential of this reagent in their synthetic strategies, while adhering to strict safety protocols during its handling and use.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. CAS 20443-99-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to 2,4-Dichlorobenzyl Bromide: Nomenclature and Identification

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This guide provides a focused overview of the nomenclature for 2,4-Dichlorobenzyl bromide, a compound relevant to organic synthesis.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(bromomethyl)-2,4-dichlorobenzene [1].

Synonyms and Identifiers

In scientific literature and chemical databases, this compound is also known by several synonyms. These alternative names are crucial for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| This compound | [2][3][4] |

| 1-(Bromomethyl)-2,4-dichloro-benzene | [2][3] |

| Benzene, 1-(Bromomethyl)-2,4-Dichloro- | [4] |

| Toluene, α-bromo-2,4-dichloro- | [4] |

| 1-(Brommethyl)-2,4-dichlorbenzol | [4] |

| 2,4-Dichlor-benzylbromid | [3] |

Key Identifiers

For unambiguous identification, the following identifiers are assigned to this compound:

| Identifier | Value | Reference |

| CAS Number | 20443-99-6 | [1][2][5] |

| Molecular Formula | C7H5BrCl2 | [1][2][5] |

| Molecular Weight | 239.92 g/mol | [3] |

Logical Relationship of Nomenclature

The relationship between the common name and the IUPAC name is based on the structural components of the molecule. The following diagram illustrates this logical connection.

Caption: Derivation of the IUPAC name from the molecule's structure.

References

- 1. This compound | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound - CAS:20443-99-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS 20443-99-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound, CasNo.20443-99-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

2,4-Dichlorobenzyl bromide molecular structure and weight

An In-depth Technical Guide on 2,4-Dichlorobenzyl Bromide

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromomethyl group.[1] Its chemical formula is C7H5BrCl2.[1][2][3][4]

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C7H5BrCl2 |

| Molecular Weight | 239.92 g/mol [1][2][5] |

| IUPAC Name | 1-(bromomethyl)-2,4-dichlorobenzene[2][4] |

| SMILES | C(Br)C1=C(Cl)C=C(Cl)C=C1[1] |

| CAS Number | 20443-99-6[3][4][5] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

References

- 1. CAS 20443-99-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.20443-99-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound - CAS:20443-99-6 - Sunway Pharm Ltd [3wpharm.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dichlorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-dichlorobenzyl bromide in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a workflow for its application in chemical synthesis.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrCl₂. It serves as a versatile reagent and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2,4-dichlorobenzyl moiety into a wide range of molecules. Understanding its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development.

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented, qualitative information and the general behavior of haloalkanes provide valuable insights. Haloalkanes are generally soluble in common organic solvents. One available source explicitly states that this compound is soluble in methanol[1]. Based on the principle of "like dissolves like," it is anticipated to be soluble in a range of polar and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic | Methanol | Soluble[1] |

| Ethanol | Expected to be soluble | |

| Polar Aprotic | Acetone | Expected to be soluble |

| Ethyl Acetate | Expected to be soluble | |

| Dichloromethane | Expected to be soluble | |

| Chloroform | Expected to be soluble | |

| Non-Polar | Toluene | Expected to be soluble |

| Hexane | Expected to be less soluble |

Note: "Expected to be soluble/less soluble" is based on the general solubility trends of similar organic halides and the principle of "like dissolves like." Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

The following sections outline detailed methodologies for the experimental determination of the solubility of this compound. The "shake-flask" method is a widely recognized and robust technique for determining thermodynamic solubility[2][3][4][5]. The subsequent quantification of the dissolved solute can be performed using various analytical techniques, with UV-Vis spectroscopy and gas chromatography being particularly suitable for aromatic compounds like this compound.

Shake-Flask Method for Solubility Determination

This method involves equilibrating an excess amount of the solute with a known volume of the solvent at a controlled temperature until saturation is achieved.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or Gas Chromatograph)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical method (as described in sections 3.2 or 3.3) to determine the concentration of this compound.

-

Calculate the solubility, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a suitable method for quantifying compounds containing chromophores, such as the aromatic ring in this compound.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax)[6][7].

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

-

Concentration Determination: Use the absorbance of the sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.

Quantification by Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.

Procedure:

-

Method Development: Develop a suitable GC method with a column and temperature program that provides good separation and peak shape for this compound. A flame ionization detector (FID) is commonly used for this type of compound[8][9][10].

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject a fixed volume of each standard into the GC and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject a fixed volume of the diluted, filtered saturated solution into the GC.

-

Concentration Determination: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.

Application in Synthesis: A Workflow for Nucleophilic Substitution

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. The following diagram illustrates a generalized workflow for the synthesis of derivatives from this compound.

Caption: Generalized workflow for the synthesis of derivatives via nucleophilic substitution of this compound.

This workflow highlights the key stages in utilizing this compound as a synthetic precursor. The choice of nucleophile dictates the class of compound formed (e.g., ethers from alcohols, amines from ammonia or primary/secondary amines, thioethers from thiols). The organic solvent is selected based on the solubility of the reactants and its compatibility with the reaction conditions. An optional base is often required when the nucleophile is neutral (e.g., an alcohol or thiol) to deprotonate it and increase its nucleophilicity. Following the reaction, standard workup and purification procedures are employed to isolate the final product. This systematic approach is fundamental in drug discovery and development for the creation of new chemical entities.

References

- 1. This compound | 20443-99-6 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrcs.org [ijrcs.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 2,4-Dichlorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,4-Dichlorobenzyl bromide (CAS No. 20443-99-6). Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals, where purity and impurity profiles are of utmost importance. This compound is a reactive organic compound, and its stability is influenced by several factors, including temperature, light, and moisture.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol [1] |

| Appearance | White to light yellow powder or lump[2] |

| Melting Point | 32 °C[1] |

| CAS Number | 20443-99-6[1] |

Stability Profile

This compound is known to be stable under recommended storage conditions. However, due to its reactive nature as a benzylic halide, it is susceptible to degradation under adverse conditions. The primary degradation pathways include hydrolysis and nucleophilic substitution.

Factors Affecting Stability:

-

Moisture: This compound is moisture-sensitive.[1] Hydrolysis is a significant degradation pathway for alkyl bromides, where the bromine atom is displaced by a hydroxyl group.[3] This reaction is often catalyzed by acidic or basic conditions.

-

Heat: Elevated temperatures can accelerate the rate of decomposition. For the related compound 3,4-Dichlorobenzyl bromide, it is noted to be heat and light sensitive.[4]

-

Light: Exposure to light can also promote degradation. Similar to heat, light sensitivity has been noted for isomers of this compound.[4]

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can lead to vigorous reactions and decomposition.[4]

The logical relationship of factors influencing the stability of this compound is illustrated in the diagram below.

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[5] | To minimize thermal decomposition. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[5] | To protect from moisture and atmospheric contaminants. |

| Light Exposure | Protect from light. | To prevent photolytic degradation. While not explicitly stated for the 2,4-isomer, it is a common precaution for benzylic halides. |

| Container | Store in the original container. | To avoid contamination and ensure proper labeling. |

Experimental Protocols for Stability Assessment

Workflow for Stability Testing

Caption: A typical experimental workflow for stability testing.

Detailed Methodology for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable, inert solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a specific duration.

-

Oxidative Degradation: Expose the stock solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid sample or a solution to controlled UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid- and base-stressed samples if necessary.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and quantify any degradation products formed.

-

Determine the primary degradation pathways based on the results from the different stress conditions.

-

Conclusion

This compound is a valuable reagent in organic synthesis but requires careful handling and storage due to its inherent reactivity. By adhering to the recommended storage conditions—cool, dry, and protected from light and incompatible materials—the stability and purity of the compound can be maintained. For critical applications, it is advisable to perform stability studies under conditions relevant to the intended use and to employ a validated analytical method to monitor purity over time.

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2,4-Dichlorobenzyl bromide, a reactive organic compound utilized in various synthetic applications. Due to its hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| Appearance | White to light yellow solid or powder | [2][3] |

| Melting Point | 32 °C | [3] |

| Boiling Point | No data available | |

| Solubility | Insoluble in water | [4] |

| CAS Number | 20443-99-6 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Signal Word: Danger[1]

Primary Hazards: Corrosive[1]

Personal Protective Equipment (PPE) and Engineering Controls

The primary route of exposure to this compound is through skin and eye contact, as well as inhalation of its dust or vapors. Therefore, robust engineering controls and appropriate personal protective equipment are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for larger quantities or in the event of a spill. |

| Respiratory Protection | For situations where engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Store away from incompatible materials.

-

Keep containers upright to prevent leakage.

-

The storage area should be designated for corrosive materials.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area to prevent spreading and contact emergency services.

-

Do not allow the material to enter drains or waterways.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste.

Experimental Protocols: Representative Synthetic Procedures

The following are generalized experimental protocols that can be adapted for reactions involving this compound. A thorough risk assessment should be conducted before carrying out any new procedure.

General Procedure for Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the alcohol solution at 0 °C to form the alkoxide. Allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Alkylation: Slowly add a solution of this compound in the same anhydrous solvent to the alkoxide solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require heating to proceed to completion.

-

Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, place the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise.

-

Alkylation: Add a solution of this compound in the same anhydrous solvent dropwise from the addition funnel to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety and experimental workflows.

Caption: Workflow for the safe handling of this compound.

Caption: A typical experimental workflow for a reaction using this compound.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Biological Mechanism of 2,4-Dichlorobenzyl Bromide and its Analogs

Disclaimer: Direct research on the biological mechanism of action of 2,4-Dichlorobenzyl bromide is limited in publicly available scientific literature. This guide provides an in-depth analysis of a closely related and well-studied analog, 2,4-Dichlorobenzyl thiocyanate (DCBT) , to infer a probable mechanism of action for this compound. The structural similarity and the presence of a reactive benzyl group suggest a comparable mode of action centered on covalent modification of cellular targets.

Executive Summary

This technical guide delineates the mechanism of action of 2,4-Dichlorobenzyl compounds in biological systems, with a primary focus on the antimitotic agent 2,4-Dichlorobenzyl thiocyanate (DCBT). Evidence strongly indicates that DCBT exerts its biological effects through the covalent modification of tubulin, the fundamental protein component of microtubules. This interaction disrupts microtubule dynamics, a process critical for cell division, leading to mitotic arrest and subsequent cellular effects. This guide will detail the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Covalent Modification of β-Tubulin

The principal mechanism of action for DCBT, and likely this compound, is the alkylation of sulfhydryl groups on proteins. The primary target of this alkylation is the β-subunit of the tubulin heterodimer.

Key Molecular Events:

-

Electrophilic Attack: The benzylic carbon in 2,4-Dichlorobenzyl compounds is electrophilic and susceptible to nucleophilic attack from sulfhydryl groups (-SH) of cysteine residues in proteins.

-

Covalent Bond Formation: DCBT forms a mixed disulfide bond with a specific cysteine residue on β-tubulin, releasing a cyanide anion.[1] It is hypothesized that this compound would similarly form a thioether bond, releasing a bromide anion.

-

Target Specificity: At low concentrations, DCBT demonstrates high specificity for cysteine-239 (Cys-239) of β-tubulin.[2] At higher concentrations, other cysteine residues on both α- and β-tubulin can also be modified.[1]

-

Irreversible Inhibition: This covalent modification is largely irreversible, leading to a permanent alteration of the tubulin protein.[3]

Signaling Pathway of Tubulin Disruption

Caption: Covalent modification of β-tubulin by 2,4-Dichlorobenzyl compounds disrupts microtubule function.

Quantitative Data on the Biological Activity of 2,4-Dichlorobenzyl Thiocyanate (DCBT)

| Parameter | Observation | Cell Lines/System | Reference |

| Tubulin Polymerization | Irreversibly inhibits in vitro polymerization of purified tubulin, requiring prolonged preincubation. | Purified tubulin | [3] |

| Microtubule Organization | Causes extreme reorganization of microtubules in cultured cells, leading to the disappearance of most normal microtubules and the formation of bundled or aggregated structures. | Human KB carcinoma, Chinese hamster ovary cells | [3][4] |

| Cell Cycle Progression | Induces mitotic arrest. | L1210 murine leukemia cells | [1] |

| Covalent Binding | Forms a covalent bond preferentially with β-tubulin at equimolar concentrations. At a 1:5 drug-to-tubulin ratio, β-tubulin is alkylated about 25 times more than α-tubulin. | Purified tubulin | [1][2] |

| Structure-Activity | The thiocyanate moiety is essential for activity. Chlorination at the 2 and 4 positions of the benzyl ring enhances activity compared to the parent benzyl thiocyanate. | - | [3] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the direct effect of compounds on the assembly of purified tubulin into microtubules.

Objective: To determine if a test compound inhibits or enhances the polymerization of tubulin in a cell-free system.

Methodology:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted to a concentration of 3 mg/mL in a GTP-containing polymerization buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Test compounds (e.g., DCBT) and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) are prepared as concentrated stock solutions in DMSO and then diluted to final concentrations in G-PEM buffer.

-

-

Assay Procedure:

-

The assay is performed in a pre-warmed 96-well plate.

-

100 µL of the reconstituted tubulin solution is added to each well.

-

The test compounds and controls are added to the wells at their final desired concentrations.

-

The plate is immediately placed in a spectrophotometer capable of maintaining a temperature of 37°C.

-

-

Data Acquisition:

-

The absorbance at 340 nm is measured every 60 seconds for a period of 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

The change in absorbance over time is plotted to generate polymerization curves.

-

The effect of the test compound is quantified by comparing the rate and extent of polymerization to the negative control (vehicle only). Parameters such as the maximum polymerization rate (Vmax) and the final polymer mass can be calculated.

-

Analysis of Covalent Binding to Tubulin

This protocol outlines a general method to determine if a compound covalently binds to tubulin.

Objective: To identify the protein target of a reactive compound and confirm the covalent nature of the interaction.

Methodology:

-

Incubation:

-

Purified tubulin is incubated with a radiolabeled or chemically tagged version of the test compound (e.g., [3H]DCBT or an alkyne-tagged analog) for a specified time at 37°C.

-

-

Separation of Unbound Compound:

-

The reaction mixture is subjected to gel filtration or dialysis to remove any unbound compound.

-

-

Protein Denaturation and Electrophoresis:

-

The protein sample is denatured and run on an SDS-PAGE gel to separate the α- and β-tubulin subunits.

-

-

Detection:

-

For radiolabeled compounds: The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled protein bands.

-

For tagged compounds: The gel is treated with a fluorescent azide via a click chemistry reaction, and the fluorescently labeled bands are visualized using a gel imager.

-

-

Identification of Modified Residues (Advanced):

-

The protein band of interest (e.g., β-tubulin) is excised from the gel and subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by mass spectrometry (MS/MS) to identify the specific peptide and amino acid residue that has been modified by the compound.[5]

-

Experimental Workflow for Assessing Tubulin-Targeting Agents

Caption: A typical workflow for characterizing a potential tubulin-targeting compound.

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for 2,4-Dichlorobenzyl thiocyanate, and by extension, likely for this compound, that involves the covalent alkylation of Cys-239 on β-tubulin. This targeted disruption of a critical cytoskeletal protein leads to the inhibition of microtubule polymerization, impairment of mitotic spindle formation, and ultimately, mitotic arrest.

For drug development professionals, this mechanism presents both opportunities and challenges. The covalent and specific nature of the interaction could lead to potent and durable therapeutic effects. However, the potential for off-target alkylation and the development of resistance through mutations in the tubulin gene are important considerations.

Future research should focus on:

-

Directly confirming the biological activity and mechanism of this compound.

-

Quantifying the IC50 values for tubulin polymerization inhibition and cytotoxicity for both the bromide and thiocyanate compounds.

-

Elucidating the full spectrum of off-target protein modifications.

-

Investigating the potential for these compounds to overcome common mechanisms of drug resistance in cancer therapy.

References

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the cysteine residue of beta-tubulin alkylated by the antimitotic agent 2,4-dichlorobenzyl thiocyanate, facilitated by separation of the protein subunits of tubulin by hydrophobic column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2,4-Dichlorobenzyl Bromide as an Electrophile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl bromide is a versatile electrophilic reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its reactivity is characterized by the facile displacement of the benzylic bromide by a wide range of nucleophiles, a consequence of the stabilizing effect of the benzene ring on the transition state of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilic reactivity of this compound, including its reaction kinetics, mechanistic considerations, and applications in the synthesis of biologically active molecules. Detailed experimental protocols and visual representations of reaction pathways and experimental workflows are provided to facilitate its practical application in a research and development setting.

Introduction

Benzyl halides are a class of organic compounds that serve as valuable synthons in organic chemistry. Their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides makes them particularly useful for the introduction of benzyl moieties into various molecular scaffolds. This compound, with its two chlorine substituents on the aromatic ring, exhibits a reactivity profile that is influenced by both steric and electronic factors. The electron-withdrawing nature of the chlorine atoms can modulate the electrophilicity of the benzylic carbon, while their positions can influence the accessibility of the reaction center to incoming nucleophiles.

This guide will delve into the core aspects of the reactivity of this compound as an electrophile, providing a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution reactions of this compound, a primary benzylic halide, predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[1][2]

However, the benzylic position can also stabilize a positive charge through resonance, making an SN1 (Substitution Nucleophilic Unimolecular) pathway, which involves a carbocation intermediate, a possibility under certain conditions, such as with weakly basic nucleophiles in polar protic solvents.[3] For most synthetic applications involving strong nucleophiles, the SN2 pathway is the major route.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound is not extensively tabulated in publicly available literature, the reactivity trends can be inferred from studies on analogous benzyl bromides. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring.

Table 1: Relative Reactivity with Various Nucleophiles (Qualitative)

| Nucleophile Category | Example Nucleophile | Expected Reactivity |

| Amines | Anilines, Piperidine | Moderate to High |

| Azides | Sodium Azide | High |

| Thiolates | Thiophenolates | High |

| Phenoxides | Phenols | Moderate |

| Carboxylates | Acetates | Low to Moderate |

Table 2: Representative Yields for Nucleophilic Substitution Reactions with Benzyl Bromide Analogs

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Sodium azide | DMSO | Room Temp, overnight | Benzyl azide | 73 | [4] |

| Substituted Benzyl bromide | N-substituted anilines | Methanol | 303-318 K | N-benzyl anilines | Not specified (kinetic study) | [5] |

| 2,4-Dichlorobenzyl chloride | Sodium acetate | Water | Reflux, 25h | 2,4-Dichlorobenzyl acetate | High (inferred) | Not specified |

| This compound | 5-methyl-7-(trifluoromethyl)-[5][6][7]triazolo[4,3-c]pyrimidine-3-thiol | Not specified | Not specified | 3-[(2,4-dichlorobenzyl)thio]-5-methyl-7-(trifluoromethyl)-[5][6][7]triazolo[4,3-c]pyrimidine | 69.49 | [8] |

Experimental Protocols

The following protocols are representative methods for the reaction of this compound with common nucleophiles. These can be adapted and optimized for specific substrates and desired outcomes.

General Protocol for the Reaction with Amine Nucleophiles (e.g., N-methylaniline)

Materials:

-

This compound

-

N-methylaniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-methylaniline (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

General Protocol for the Reaction with Azide Nucleophile (Sodium Azide)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,4-dichlorobenzyl azide.

General Protocol for the Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophenol (1.1 equivalents) in acetone, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) to the stirred suspension.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Development

The 2,4-dichlorobenzyl moiety is a common structural motif in a variety of biologically active compounds, including antifungal, antibacterial, and insecticidal agents.[6][8][9][10] The ability to readily introduce this group via nucleophilic substitution with this compound makes it a valuable tool in medicinal chemistry and drug discovery.

For example, derivatives of this compound have been incorporated into novel 1,2,4-triazole compounds that exhibit significant antifungal activity.[8][9] The 2,4-dichlorophenyl group is believed to contribute to the binding of these molecules to their biological targets.

Visualizations

Signaling Pathway: Simplified Antifungal Action

The following diagram illustrates a simplified conceptual pathway where a derivative of this compound acts as an inhibitor of a fungal enzyme, a common mechanism for antifungal drugs.

Experimental Workflow: High-Throughput Electrophile Reactivity Screening

This diagram outlines a typical workflow for screening the reactivity of electrophiles like this compound against a library of nucleophiles.

Logical Relationship: SN2 Reaction Mechanism

This diagram illustrates the key relationships and components of an SN2 reaction involving this compound.

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worldwidejournals.com [worldwidejournals.com]

The Versatility of 2,4-Dichlorobenzyl Bromide in Medicinal Chemistry: A Technical Guide

Introduction

2,4-Dichlorobenzyl bromide is a highly reactive aromatic halide that serves as a crucial building block in the synthesis of a diverse array of medicinally significant compounds. Its utility stems from the presence of a reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 2,4-dichlorobenzyl moiety into various molecular scaffolds. This technical guide explores the key applications of this compound in medicinal chemistry, focusing on its role in the development of antifungal agents, antimitotic compounds, and soluble epoxide hydrolase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are provided to support researchers and drug development professionals.

Application in the Synthesis of Novel Antifungal Agents

The 2,4-dichlorobenzyl scaffold is a prominent feature in many antifungal compounds. Its incorporation into heterocyclic systems, particularly 1,2,4-triazoles, has been shown to be a successful strategy for developing potent antifungal agents.

Synthesis of 1,2,4-Triazole Thioether Derivatives

This compound is utilized to introduce the corresponding thioether linkage at the 3-position of a 1,2,4-triazole ring. This is typically achieved by reacting the thiol group of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with this compound in the presence of a base.

Experimental Protocol: General Synthesis of 3-((2,4-Dichlorobenzyl)thio)-4,5-disubstituted-4H-1,2,4-triazoles

-

Preparation of the Triazole Thiol: A suitably substituted 4-amino-5-mercapto-1,2,4-triazole (1 equivalent) is dissolved in an appropriate solvent, such as ethanol or methanol.

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), is added to the solution to deprotonate the thiol group, forming the corresponding thiolate salt.

-

Alkylation: this compound (1 equivalent) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or heated under reflux for a period of 2-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 3-((2,4-dichlorobenzyl)thio)-4,5-disubstituted-4H-1,2,4-triazole.

Logical Relationship: Synthesis of 1,2,4-Triazole Thioethers

Caption: Synthetic workflow for the preparation of 1,2,4-triazole thioethers.

Antifungal Activity of 2,4-Dichlorobenzyl-Containing Triazoles

Numerous studies have demonstrated the potent antifungal activity of 1,2,4-triazole derivatives bearing the 2,4-dichlorobenzyl moiety. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.[1][2][3][4]

-

Preparation of Antifungal Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: A standardized inoculum of the fungal strain to be tested is prepared and adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Table 1: Antifungal Activity (MIC in µg/mL) of Selected 1,2,4-Triazole Derivatives

| Compound ID | Substituent on Triazole | Microsporum gypseum | Staphylococcus aureus | Reference |

| 5a | 4-(4-bromobenzylideneamino)-5-phenyl | >100 | 50 | |

| 5b | 4-(2,4-dichlorobenzylideneamino)-5-phenyl | 25 | 25 | |

| 5g | 4-(4-bromobenzylideneamino)-5-(2,4-dichlorophenyl) | 12.5 | 25 | |

| Ketoconazole | Standard Drug | 12.5 | N/A | |

| Streptomycin | Standard Drug | N/A | 12.5 |

Antimitotic Activity of 2,4-Dichlorobenzyl Thiocyanate

2,4-Dichlorobenzyl thiocyanate (DCBT), a derivative synthesized from this compound, has been identified as a potent antimitotic agent that disrupts microtubule formation.

Mechanism of Action

DCBT exerts its antimitotic effect by acting as a sulfhydryl alkylating agent, with a specific affinity for β-tubulin.[5] The thiocyanate group is a good leaving group, allowing the 2,4-dichlorobenzyl moiety to form a mixed disulfide bond with cysteine residues on β-tubulin. This covalent modification disrupts the proper folding and polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway: Mechanism of Tubulin Inhibition by DCBT

Caption: Mechanism of action of 2,4-Dichlorobenzyl Thiocyanate (DCBT) on tubulin.

Tubulin Polymerization Inhibition Assay

The inhibitory effect of DCBT on tubulin polymerization can be quantified using an in vitro assay.

Experimental Protocol: Tubulin Polymerization Assay

A fluorescent-based assay is commonly used to monitor tubulin polymerization in real-time.[6]

-

Reagent Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter that binds to polymerized microtubules is included in the reaction mixture.

-

Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., DCBT) in a 384-well microplate.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.

-

Fluorescence Monitoring: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. An increase in fluorescence corresponds to microtubule polymerization.

-

Data Analysis: The rate and extent of polymerization are calculated from the fluorescence curves. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the inhibition against the compound concentration.

Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a precursor for the synthesis of 2,4-dichlorobenzylamine, which can be incorporated into various scaffolds to create potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the levels of EETs, making it a promising therapeutic target for inflammatory diseases and hypertension.[7]

Synthesis of Amide-Based sEH Inhibitors

Amide-based inhibitors incorporating the 2,4-dichlorobenzyl moiety have shown significant sEH inhibitory activity.[8]

Experimental Protocol: General Synthesis of N-(2,4-Dichlorobenzyl) Amide Derivatives

-

Amine Synthesis: this compound is reacted with a suitable nitrogen nucleophile (e.g., ammonia or a primary amine) to yield 2,4-dichlorobenzylamine or its N-substituted derivative.

-

Amide Coupling: The resulting amine (1 equivalent) is coupled with a carboxylic acid (1 equivalent) using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane or dimethylformamide.

-

Reaction: The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Experimental Workflow: Synthesis of Amide-based sEH Inhibitors

Caption: General synthetic workflow for N-(2,4-Dichlorobenzyl) amide derivatives.

sEH Inhibitory Activity

The potency of these inhibitors is determined by measuring their IC50 values against the sEH enzyme.

Table 2: sEH Inhibitory Activity of Selected Compounds

| Compound Class | General Structure | IC50 Range (nM) | Reference |

| Amide-based inhibitors | N-(2,4-dichlorobenzyl) amides | 0.9 - 55.5 | [9] |

| Urea-based inhibitors | N-(substituted)-N'-(2,4-dichlorobenzyl) ureas | Varies | [10][11] |

This compound is a versatile and valuable reagent in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules. Its application in the development of potent antifungal 1,2,4-triazole derivatives, the antimitotic agent 2,4-dichlorobenzyl thiocyanate, and effective soluble epoxide hydrolase inhibitors highlights its significance in the pursuit of new therapeutic agents. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to explore and expand upon the medicinal chemistry applications of this important building block.

References

- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Role of 2,4-Dichlorobenzyl Bromide in the Synthesis of Novel Antifungal Agents

An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers and drug development professionals on the application of 2,4-Dichlorobenzyl bromide as a pivotal precursor in the synthesis of potent antifungal agents. We will explore its chemical properties, detail key synthetic pathways, elucidate the mechanism of action of its derivatives, and analyze structure-activity relationships that drive modern antifungal drug discovery.

Introduction: A Key Building Block Against a Growing Threat

The incidence of invasive fungal infections is rising, posing a significant threat to public health, particularly among immunocompromised populations. This has created an urgent need for the discovery of new antifungal agents with novel mechanisms of action to combat drug resistance. In the landscape of medicinal chemistry, certain structural motifs consistently appear in potent therapeutic agents. The dichlorobenzyl moiety is one such pharmacophore, recognized for its contribution to the efficacy of numerous antimicrobial compounds.

This compound (C₇H₅BrCl₂), in particular, serves as a highly versatile and reactive precursor for introducing this key structural element. Its utility is most prominent in the synthesis of azole antifungals, a class of drugs that have become a cornerstone of antifungal therapy. This guide will demonstrate how the specific chemical attributes of this precursor are leveraged to construct complex antifungal molecules.

Physicochemical Profile and Chemical Reactivity

This compound is a substituted aromatic compound whose reactivity is dominated by the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This property is fundamental to its role in drug synthesis, enabling facile alkylation of various nucleophiles such as amines, thiols, and alcohols. This controlled reactivity is crucial for constructing the core scaffolds of many pharmaceutical intermediates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 20443-99-6 | [2] |

| Molecular Formula | C₇H₅BrCl₂ | [2] |

| Molecular Weight | 239.92 g/mol | [2] |

| IUPAC Name | 1-(bromomethyl)-2,4-dichlorobenzene |[2] |

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further influences the electrophilicity of the benzylic carbon, though the primary driver for its utility remains the lability of the carbon-bromine bond. This makes it an ideal reagent for reactions like the N-alkylation of heterocyclic systems, a cornerstone reaction in the synthesis of azole antifungals.

Core Synthetic Pathways to Antifungal Agents

The primary application of this compound in this context is the synthesis of imidazole and triazole-based antifungal agents. These reactions typically proceed via standard nucleophilic substitution mechanisms.

Synthesis of Imidazole-Based Antifungals

The synthesis of imidazole derivatives is a well-established route to potent antifungal agents.[3][4][5] The general strategy involves the N-alkylation of an imidazole core with this compound. This reaction introduces the critical dichlorobenzyl pharmacophore onto the heterocyclic scaffold.

Caption: General workflow for N-alkylation of an imidazole nucleus.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-imidazole

This protocol describes a representative procedure for the N-alkylation of imidazole.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution to deprotonate the imidazole, thereby activating it as a nucleophile. Stir the mixture at room temperature for 30 minutes. Causality Note: The base is crucial for generating the imidazolide anion, a much stronger nucleophile than neutral imidazole, leading to a more efficient reaction.

-